molecular formula C11H18O3 B094440 Ethyl 3-cyclohexyl-3-oxopropanoate CAS No. 15971-92-3

Ethyl 3-cyclohexyl-3-oxopropanoate

Cat. No. B094440
CAS RN: 15971-92-3
M. Wt: 198.26 g/mol
InChI Key: ASYASKBLHYSMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl esters and related compounds involves several strategies. For example, ethyl 2-diazo-3,3,3-trifluoropropanoate can undergo 1,3-dipolar cycloadditions with alkynes to produce CF3-substituted pyrazoles . Similarly, ethyl 2-(2-chloroethyl)acrylate has been used as a versatile α-cyclopropylester cation synthon in Michael addition-induced cyclization reactions to yield functionalized cyclopropane esters . Another approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates . These methods highlight the versatility of ethyl esters in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl esters is characterized by the presence of an ester functional group, which significantly influences their reactivity. The papers discuss various structural modifications, such as the introduction of cyclopropyl groups , fluorine atoms , and thiophene rings , which can alter the chemical behavior of these compounds. The molecular structure analysis of ethyl esters is crucial for understanding their reactivity and potential applications in synthesis.

Chemical Reactions Analysis

Ethyl esters participate in a variety of chemical reactions. The papers describe several reactions, including 1,3-dipolar cycloadditions , Michael addition-induced cyclization , and Claisen-type condensation . These reactions are often regioselective and can lead to the formation of complex structures such as pyrazoles , cyclopropane esters , and bicyclic compounds . The reactivity of ethyl esters is influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the steric effects of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are determined by their molecular structure. While the papers do not directly discuss the properties of ethyl 3-cyclohexyl-3-oxopropanoate, they do provide information on related compounds. For instance, the introduction of fluorine atoms can increase the lipophilicity and stability of the compounds . The presence of cyclopropyl groups can introduce strain into the molecule, affecting its reactivity . The synthesis and reactions of these compounds suggest that they are likely to have moderate to high reactivity, which can be exploited in various chemical transformations.

Scientific Research Applications

  • Synthesis of Ethyl 3-(3-Hydroxy-2-Thienyl)-3-Oxopropanoates : A method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, highlighting its utility in organic synthesis processes (Larionova et al., 2013).

  • Copper-Catalyzed Reactions for Improved Selectivity : Ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates, a class of diazo amidoacetates, showed distinct chemoselectivity in intramolecular Buchner reactions and 1,4-C-H insertion under copper catalysis, indicating its potential in fine-tuning chemical reactions (Liu et al., 2017).

  • One-pot Synthesis of Ethyl 3-Alkyl-4-Hydroxy-2-Thioxothiazolidine-4-Carboxylates : This research demonstrated the preparation of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, providing insights into efficient synthesis techniques (Ge et al., 2006).

  • Asymmetric Reduction Using Rhizopus Species : The study explores the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols using the fungus Rhizopus arrhizus, indicating its importance in producing enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).

  • Bioanalytical Method for Acetylcholinesterase Inhibitor : A bioanalytical method was established for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, demonstrating its pharmaceutical applications (Nemani et al., 2018).

Safety And Hazards

Ethyl 3-cyclohexyl-3-oxopropanoate is associated with several hazards. It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 3-cyclohexyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYASKBLHYSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295662
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclohexyl-3-oxopropanoate

CAS RN

15971-92-3
Record name 15971-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyclohexyl-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyclohexyl-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-cyclohexyl-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-cyclohexyl-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-cyclohexyl-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-cyclohexyl-3-oxopropanoate

Citations

For This Compound
10
Citations
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
… Ethyl 3-cyclohexyl-3-oxopropanoate (800 mg, 4.04 mmol) was taken in AcOH (4 mL) in a 50 mL round bottom flask under N 2 . To it was added 1H-1,2,4-triazol-5-amine (407 mg, 4.84 …
Number of citations: 49 www.sciencedirect.com
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
A Bertogg, L Hintermann, DP Huber… - Helvetica Chimica …, 2012 - Wiley Online Library
The substrate range of the [TiCl 2 (TADDOLate)] (TADDOL=α,α,α′,α′‐tetraaryl‐1,3‐dioxolane‐4,5‐dimethanol)‐catalyzed asymmetric α‐fluorination of activated β‐carbonyl …
Number of citations: 53 onlinelibrary.wiley.com
X Li, T Xiao, G He, S Zhu, D Zhu… - Advanced Synthesis & …, 2022 - Wiley Online Library
… For example, the reactions of ethyl 3-oxobutanoate (5 d) and ethyl 3-cyclohexyl-3-oxopropanoate (5 e) with 1 a gave 6 g and 6 i in 54% and 56% yields. A higher reaction temperature …
Number of citations: 2 onlinelibrary.wiley.com
B Kˆnig - thieme-connect.com
… Typical Procedure:[129] To ethyl 3-cyclohexyl-3-oxopropanoate (10.90 g, 55 mmol) in EtOH (50 mL) was added Na (1.15 g). DMF (20 mL) and CuBr (0.2 g) were added to the soln of the …
Number of citations: 0 www.thieme-connect.com
D Ganeshapillai - 2001 - search.proquest.com
Inhibition of steroid sulphatase activity is an important target for the development of new drugs for oncology and immunology. In this work, synthetic procedures to synthesise novel, …
Number of citations: 5 search.proquest.com
M Na - 2017 - search.proquest.com
Mammals can detect and discriminate uncountable odors through their odorant receptors. To accommodate the countless and diverse odors, exceptionally large numbers of odorant …
Number of citations: 2 search.proquest.com
J Haywood, KJ Breese, J Zhang, MT Waters, CS Bond… - bioRxiv, 2022 - biorxiv.org
… A solution of ethyl 3-cyclohexyl-3-oxopropanoate (1.20 g, 6.05 mmol, 1.0 equiv), aniline (0.66 mL, 7.3 mmol, 1.2 equiv) and triethylamine (0.21 mL, 1.5 mmol, 0.25 equiv) in toluene (6 …
Number of citations: 2 www.biorxiv.org
RA Maurya, KI Min, DP Kim - pdfs.semanticscholar.org
… Ethyl 3-cyclohexyl-3-oxopropanoate (3j): [9] Mass (EI): m/z = 198 (M + ); 1 H NMR of major keto-form …
Number of citations: 2 pdfs.semanticscholar.org
CC McAtee, DC Ellinwood, RC McAtee, CS Schindler - Tetrahedron, 2018 - Elsevier
We report herein the intramolecular α-tert-alkylation of unsaturated β-ketoesters which gives rise to highly functionalized cyclopentanes. This transformation is characterized by its …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.